4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Overview
Description
4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a benzyl group, a fluorophenyl sulfonyl group, and a glycyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like boronic acids or halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as N-(4-fluorophenyl)benzamide and N-benzyl-4-fluorobenzamide .
Uniqueness
What sets 4-({N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl sulfonyl group, in particular, can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[2-[benzyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c23-18-8-12-20(13-9-18)31(29,30)26(14-16-4-2-1-3-5-16)15-21(27)25-19-10-6-17(7-11-19)22(24)28/h1-13H,14-15H2,(H2,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKISTPWQNTURSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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